Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
CAS No.:
Cat. No.: VC14619648
Molecular Formula: C18H26FN3O4S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26FN3O4S |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | ethyl 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H26FN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3 |
| Standard InChI Key | ZKBCSIMEFDSQLG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate typically follows a multi-step protocol involving nucleophilic substitution and sulfonation reactions. A key intermediate, piperazine derivative 8, is prepared through Boc-protection and subsequent deprotection of a piperidine precursor . The sulfonyl group is introduced via reaction with 4-fluorobenzenesulfonyl chloride under controlled conditions to avoid side reactions. Final esterification with ethyl chloroformate yields the target compound.
Critical synthetic parameters include:
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Temperature control during sulfonation to prevent over-reaction.
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Use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
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Chromatographic purification to achieve >95% purity, as confirmed by HPLC.
Structural Features
X-ray crystallography and NMR studies reveal a rigid bicyclic framework with distinct electronic properties:
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The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds between the sulfonyl oxygen and adjacent NH groups .
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The 4-fluorophenylsulfonyl group introduces electron-withdrawing effects, lowering the pKa of the piperazine nitrogen (predicted pKa ≈ 6.8).
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The ethyl carboxylate moiety enhances lipophilicity (calculated logP = 2.3), facilitating membrane permeability.
Pharmacological Profile
Mechanism of Action
Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate exhibits dual pharmacological activity:
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Cannabinoid Receptor Modulation: As a peripheral CB1 antagonist (Ki = 4 nM), it inhibits receptor signaling without crossing the blood-brain barrier, making it a candidate for treating metabolic disorders .
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Enzyme Inhibition: The compound demonstrates inhibitory activity against Mycobacterium tuberculosis IMPDH (IC50 = 0.6 µM), a target for antitubercular therapies .
Selectivity and Potency
Comparative studies against structural analogs highlight its unique profile:
| Analog Modification | CB1 Ki (nM) | IMPDH IC50 (µM) | Brain Penetration (B/P Ratio) |
|---|---|---|---|
| Parent Compound | 4 | 0.6 | 0.03 |
| 3-Methylpiperazine variant | >100 | >100 | 0.12 |
| Phenylurea derivative | 15 | 15 | 0.85 |
The 4-fluorophenylsulfonyl group is critical for maintaining potency while reducing central nervous system (CNS) exposure, as evidenced by its low brain-to-plasma ratio (0.03) .
Structure-Activity Relationship (SAR) Insights
Impact of Sulfonyl Substituents
Replacing the 4-fluorophenyl group with bulkier aryl groups (e.g., 4-methylphenyl) reduces CB1 affinity by 10-fold but improves metabolic stability in human liver microsomes (t1/2 increased from 2.1 to 4.7 hours). Conversely, electron-donating substituents (e.g., -OCH3) abolish IMPDH inhibition, underscoring the necessity of electron-withdrawing groups for enzyme binding .
Role of the Piperazine-Piperidine Core
Shortening the piperazine linker to ethylenediamine eliminates whole-cell antitubercular activity despite retained enzyme inhibition, suggesting impaired bacterial uptake . Similarly, N-methylation of the piperazine nitrogen increases CNS penetration (B/P ratio = 0.85) but compromises CB1 selectivity .
Therapeutic Applications
Metabolic Disorders
In rodent models of obesity, the compound reduces hepatic steatosis and improves insulin sensitivity at 10 mg/kg/day doses, outperforming first-generation CB1 antagonists like rimonabant . Its peripheral restriction minimizes neuropsychiatric side effects, a major limitation of centrally acting CB1 blockers.
Infectious Diseases
At 25 µM, it inhibits M. tuberculosis growth by 90% in macrophage infection models, with no cytotoxicity observed up to 100 µM . Synergy studies with isoniazid show a 4-fold reduction in the MIC of the latter, indicating potential for combination therapies.
Future Directions
Optimization Strategies
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Prodrug Development: Ester hydrolysis to the carboxylic acid could enhance aqueous solubility (currently 0.8 mg/mL at pH 7.4).
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Hybrid Molecules: Conjugation with fluoroquinolones may improve antitubercular efficacy while retaining CB1 activity.
Clinical Translation Challenges
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Species-Dependent Metabolism: Rapid glucuronidation in primates (t1/2 = 1.2 hours) versus rodents (t1/2 = 4.5 hours) necessitates formulation adjustments for human trials.
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Off-Target Effects: Preliminary data suggest weak inhibition of hERG channels (IC50 = 12 µM), warranting further cardiac safety studies.
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